![molecular formula C12H13NO B1444641 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1198604-53-3](/img/structure/B1444641.png)
3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, has been achieved through palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis
The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one consists of a benzyl group attached to a 3-azabicyclo[3.1.0]hexan-2-one core . The InChI code for this compound is 1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexanes, including 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, are common structural components in natural products and bioactive compounds. The most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative is the metal-mediated cyclopropanation domino reaction of chain enzymes .Scientific Research Applications
Antitumor Agents
3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one and its derivatives have been studied as potential antitumor agents . They have shown antiproliferative activity in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines . The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .
Inducing Apoptosis
These compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Actin Filament Disruption
Using confocal microscopy, it was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-azaspiro [bicyclo [3.1.0]hexane-2,5′-pyrimidines] .
Treatment of Pruritus
The 3-azabicyclo [3.1.0]hexyl ring system, a conformationally constrained bicyclic isostere for the piperidine motif, displays diverse biological activities and great potential in the pharmaceutical industry . One of its applications is as a potent μ opioid receptor antagonist for the treatment of pruritus .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
Another application of this compound is as a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .
Muscarinic Receptor Antagonist
This compound also serves as a muscarinic receptor antagonist .
T-Type Calcium Channel Inhibitor
It is also used as a T-type calcium channel inhibitor .
Synthesis of Fluorinated Compounds
Decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity . Therefore, a practical synthesis of CHF2-substituted 3-azabicyclo [3.1.0]hexanes was developed .
Safety and Hazards
The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin/eye irritation occurs .
Mechanism of Action
Target of Action
It is known that 3-azabicyclo[310]hexanes are common structural components in natural products and bioactive compounds .
Mode of Action
It is known that compounds containing the 3-azabicyclo[310]hexane fragment often act on various biological targets .
Biochemical Pathways
It is known that compounds containing the 3-azabicyclo[310]hexane fragment can affect various biological pathways .
Pharmacokinetics
It is known that all the compounds showed strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .
Result of Action
It is known that compounds containing the 3-azabicyclo[310]hexane fragment often have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .
Action Environment
It is known that compounds containing the 3-azabicyclo[310]hexane fragment can be influenced by various environmental factors .
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYHQBTOWUEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737941 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198604-53-3 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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